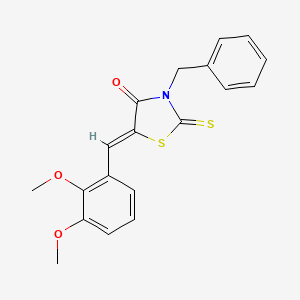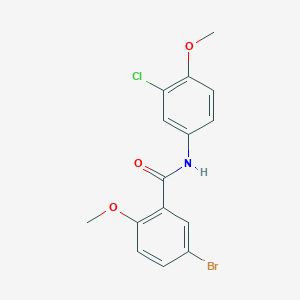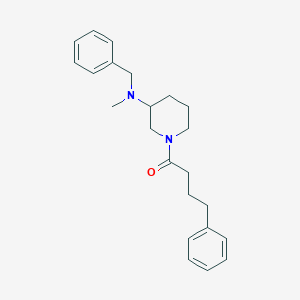![molecular formula C21H25N3O2 B6102125 N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)
N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as AP4, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AP4 belongs to the class of benzamides and has been synthesized using a unique method that involves the use of piperidine and pyridine derivatives.
Mechanism of Action
The mechanism of action of N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is not yet fully understood. However, studies have suggested that it acts as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been suggested that this compound may interact with the dopamine receptor and have a neuroprotective effect.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has been suggested that this compound may have a neuroprotective effect by interacting with the dopamine receptor.
Advantages and Limitations for Lab Experiments
N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and can be stored for long periods without degradation. However, there are some limitations to using this compound in lab experiments. It is relatively new and has not been extensively studied, so its full range of applications is not yet known. Additionally, this compound is expensive, which may limit its use in some experiments.
Future Directions
There are many future directions for research on N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in this area. Additionally, this compound has shown promise as an anti-cancer agent, and further research is needed to investigate its potential use in cancer treatment. Finally, this compound may have applications in other areas such as anti-viral therapy and immunomodulation, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound that has shown significant potential in various scientific research applications. Its synthesis method is simple and efficient, and it has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. While there are some limitations to using this compound in lab experiments, its potential applications make it an exciting area of research for the future.
Synthesis Methods
The synthesis of N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves the reaction of 4-hydroxybenzamide with 1-(2-pyridinylmethyl)-4-piperidinol in the presence of allyl bromide and potassium carbonate. The reaction takes place in anhydrous acetonitrile at room temperature and results in the formation of this compound. The synthesis method is simple and efficient, with a yield of approximately 80%.
Scientific Research Applications
N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has shown significant potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its neuroprotective effects and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-prop-2-enyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-12-23-21(25)17-6-8-19(9-7-17)26-20-10-14-24(15-11-20)16-18-5-3-4-13-22-18/h2-9,13,20H,1,10-12,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOXNORBGYQHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)

![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![1-benzyl-4-{3-[1-(2-thienylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6102096.png)

![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)


![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)


![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)